![molecular formula C12H15NO5 B2573379 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 184033-42-9](/img/structure/B2573379.png)
4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid
Overview
Description
“4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” is an organic compound . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom . It is also the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
Molecular Structure Analysis
The molecular structure of “4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” can be represented by the molecular formula C12H15NO4 . The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” include a molecular weight of 237.25 g/mol . Unfortunately, I could not find more specific information on the physical and chemical properties of this compound.
Scientific Research Applications
Bismuth-based Cyclic Synthesis
A study by Kindra and Evans (2014) demonstrates the mild condition synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves intermediates like oxyarylcarboxy dianion, showing potential in cyclic synthetic processes for related compounds (Douglas R. Kindra & W. Evans, 2014).
Asymmetric Synthesis of Unsaturated β-amino Acid Derivatives
Davies et al. (1997) achieved the synthesis of unsaturated β-amino acid derivatives, including compounds with tert-butoxycarbonyl protection, from lithium (S)-α-methylbenzylallylamide and tert-butyl hex-2,4-dienoate. This method demonstrates a highly stereoselective conjugate addition, relevant for synthesizing complex amino acids and derivatives (S. Davies, D. R. Fenwick, & O. Ichihara, 1997).
Metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene
The study by Daniel, Gage, and Jones (1968) on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans reveals insights into the metabolic pathways and transformation products of similarly structured compounds, including 3,5-di-tert-butyl-4-hydroxybenzoic acid, which is a major metabolite (J. W. Daniel, J. Gage, & D. Jones, 1968).
Rhodium-catalyzed Oxidative Coupling
Shimizu, Hirano, Satoh, and Miura (2009) describe the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes using a rhodium/copper catalyst system to afford isocoumarin derivatives. This process highlights the versatility of catalyst systems in synthesizing complex heterocyclic compounds from simple benzoic acid derivatives (M. Shimizu, K. Hirano, T. Satoh, & M. Miura, 2009).
Novel Cholinesterase Inhibitors
A study by Kos et al. (2021) on the synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides as potential acetyl- and butyrylcholinesterase inhibitors demonstrates the pharmaceutical applications of compounds structurally related to 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid. This research indicates the potential therapeutic uses of such compounds (J. Kos et al., 2021).
properties
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-8(10(15)16)9(14)6-7/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWQHAPICIFSGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.